Defensin D5
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
MFFSSKKCKTVSKTFRGPCVRNAN |
Origin of Product |
United States |
Biological Roles and Functional Landscape of Human Defensin 5
Contributions to Innate Host Defense Mechanisms
HD5 is instrumental in maintaining the body's first line of defense, primarily through its involvement in mucosal barrier integrity and direct action against pathogens.
Establishment and Maintenance of Mucosal Barrier Integrity
The mucosal surfaces of the body are critical barriers against invading microbes. HD5 plays a pivotal role in preserving the integrity of these surfaces, particularly in the intestines and urinary tract.
The urinary tract is typically a sterile environment, and HD5 contributes to maintaining this sterility. nih.govuniprot.orgplos.orgnih.gov The gene encoding HD5, DEFA5, is constitutively expressed throughout the urinary tract, including the kidney, ureter, and bladder. nih.govplos.orgnih.gov In the kidney, HD5 is primarily produced in the distal nephron and collecting tubules. nih.govnih.gov During a urinary tract infection, such as one caused by E. coli, the expression of DEFA5 and the production of HD5 significantly increase in the kidney, and HD5 becomes detectable in the urine. nih.govplos.orgnih.gov This upregulation of HD5 during infection underscores its important role in the innate immune response within the urinary tract. nih.govplos.org
Direct Pathogen Neutralization and Growth Inhibition
Beyond its role in barrier function, HD5 directly targets and neutralizes a wide array of pathogens, including bacteria and viruses. asm.org
HD5 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. asm.orgmit.edunih.gov It has been shown to be effective against a variety of pathogenic strains, including Staphylococcus aureus, Bacillus cereus, Enterobacter aerogenes, and Escherichia coli. asm.org The mechanism of action involves binding to the bacterial membrane, leading to its disruption and permeabilization. uniprot.orgnih.govinternationalscholarsjournals.complos.org Molecular dynamics simulations have revealed that the arginine-rich region of HD5 plays a key role in adhering to the negatively charged lipopolysaccharide (LPS) surface of Gram-negative bacteria. nih.govplos.org This interaction is a critical first step in the peptide's bactericidal activity. While HD5 is potent against many bacteria, its effectiveness can be influenced by factors such as salt concentration. asm.org Research has also indicated that the native disulfide array of HD5 is crucial for its activity against Gram-positive bacteria like S. aureus. mit.edu
| Bacterial Species | Gram Stain | Susceptibility to HD5 |
| Staphylococcus aureus | Gram-positive | Susceptible mit.eduasm.org |
| Bacillus cereus | Gram-positive | Highly Susceptible asm.org |
| Enterococcus faecium | Gram-positive | Susceptible uniprot.org |
| Listeria monocytogenes | Gram-positive | Susceptible uniprot.orgasm.org |
| Escherichia coli | Gram-negative | Susceptible mit.eduasm.org |
| Pseudomonas aeruginosa | Gram-negative | Susceptible uniprot.orginternationalscholarsjournals.com |
| Salmonella typhimurium | Gram-negative | Susceptible uniprot.orgasm.org |
| Enterobacter aerogenes | Gram-negative | Susceptible uniprot.orgasm.org |
HD5 also demonstrates significant antiviral properties against both enveloped and non-enveloped viruses. biomolther.orgresearchgate.net For enveloped viruses, such as Herpes Simplex Virus (HSV), HD5 can inhibit infection by blocking viral adhesion and entry into host cells. frontiersin.org It achieves this by interfering with the interaction between viral glycoproteins and their cellular receptors. frontiersin.org
In the case of non-enveloped viruses like adenovirus and polyomaviruses (e.g., BK virus and JC virus), HD5 employs different strategies. nih.govplos.orgnih.govasm.org It can bind directly to the viral capsid, stabilizing it and thereby preventing the uncoating process necessary for the release of the viral genome into the host cell. nih.govasm.org HD5 has also been shown to cause aggregation of virions, which can enhance their clearance by immune cells. nih.gov Furthermore, HD5 can disrupt the trafficking of viral particles within the infected cell, reducing their ability to reach the sites of replication. asm.org
Potential against Parasitic Organisms (e.g., Plasmodium)
While extensively studied for its antibacterial and antiviral properties, emerging research highlights the potential of Human Defensin (B1577277) 5 (HD5) against parasitic organisms. Studies have demonstrated its activity against the protozoan parasite Toxoplasma gondii. mdpi.com More recent investigations have focused on its effects on Plasmodium, the parasite responsible for malaria.
Research using a Plasmodium yoelii (a rodent malaria model) and Anopheles stephensi mosquito model has revealed that HD5 can inhibit parasite development within the mosquito vector. mdpi.comnih.govnih.gov When HD5 was injected into An. stephensi mosquitoes, a significant reduction in the intensity of P. yoelii infection was observed. nih.govresearchgate.net This inhibitory effect was evident when HD5 was administered 24 hours before infection and at 6, 12, or 24 hours post-infection. nih.govnih.gov
The mechanism underlying this anti-plasmodial activity is not direct toxicity to the parasite but rather the activation of the mosquito's own innate immune system. mdpi.comnih.gov HD5 treatment was found to upregulate the expression of key immune effectors in the mosquito, including Thioester-containing protein 1 (TEP1), MyD88, and Rel1, which are components of the Toll signaling pathway. mdpi.comnih.govnih.gov The essential role of this pathway was confirmed when silencing the MyD88 gene diminished the HD5-induced resistance to Plasmodium infection. mdpi.comnih.gov These findings suggest that HD5, an exogenous human peptide, can bolster the mosquito's natural defenses, thereby impeding the development of the malaria parasite and potentially reducing its transmission. researchgate.netnih.gov
**Table 1: Effect of HD5 on Plasmodium yoelii Development in *Anopheles stephensi***
| Treatment Group | Timing of HD5 Injection Relative to Infection | Observed Effect on P. yoelii | Key Upregulated Mosquito Immune Genes |
|---|---|---|---|
| Experimental | 24 hours pre-infection | Significant reduction in oocyst intensity nih.govresearchgate.net | TEP1, MyD88, Rel1 nih.govnih.gov |
| Experimental | 6 hours post-infection | 32% decrease in oocysts nih.gov | TEP1, MyD88, Rel1 nih.govnih.gov |
| Experimental | 12 hours post-infection | 44% decrease in oocysts nih.gov | TEP1, MyD88, Rel1 nih.govnih.gov |
| Experimental | 24 hours post-infection | 44% decrease in oocysts nih.gov | TEP1, MyD88, Rel1 nih.govnih.gov |
| Control | No HD5 treatment | Baseline infection levels | Baseline expression |
Immunomodulatory Activities and Adaptive Immunity Linkages
HD5's role extends far beyond that of a simple antimicrobial. It is a key immunomodulatory molecule that bridges the innate and adaptive immune systems through various mechanisms. researchgate.netasm.org
Chemotactic Functions for Immune Cells
A crucial function of defensins is their ability to recruit immune cells to sites of infection or inflammation, a process known as chemotaxis. nih.gov HD5 has been identified as a potent chemoattractant for a variety of immune cells. aai.org Research has demonstrated that HD5 can recruit macrophages, mast cells, and both naive and memory T lymphocytes. aai.orgfrontiersin.org This is a conserved property within the human α-defensin family. aai.org The chemotactic effect of HD5 on macrophages and mast cells is mediated through Gαi protein-coupled receptors and involves the MAPK ERK1/2 and p38 signaling pathways. nih.gov While some early reports suggested intestinal α-defensins lacked chemotactic activity, more recent studies have confirmed HD5's capacity to attract these key immune cells, suggesting this function may be vital to its protective role in the gut. nih.govaai.org
Regulation of Inflammatory Responses
HD5 is a significant regulator of intestinal inflammatory responses. nih.gov It can induce the secretion of pro-inflammatory cytokines and chemokines. nih.gov For instance, HD5 stimulates intestinal epithelial cells to produce Interleukin-8 (IL-8), a potent neutrophil-attracting chemokine, in a dose- and structure-dependent manner. nih.gov This effect is synergistically enhanced in the presence of Tumor Necrosis Factor-alpha (TNF-α), another major inflammatory cytokine. nih.gov Furthermore, studies have shown that HD5 can upregulate the expression of a suite of genes involved in inflammation, including those for IL-2, CCL20, and TNFα, through an NF-κB-dependent pathway in epithelial cells. nih.govnih.gov HD5 also influences the inflammasome, a key component of the inflammatory response, by blocking ATP-induced release of IL-1β from activated monocytes. nih.gov This is achieved by reducing the levels of newly synthesized pro-IL-1β, suggesting a destabilizing effect on the protein. nih.gov
Influence on Antigen Presentation and T-cell Activation
HD5 plays a pivotal role in linking innate defense to the adaptive immune response by influencing antigen-presenting cells (APCs) and T-cell activation. jmb.or.krmdpi.com Defensins, in general, are known to enhance adaptive immunity by acting as adjuvants, promoting both cellular and humoral responses. mdpi.comoup.com They can recruit immature dendritic cells and T cells to sites of antigen encounter. oup.com Specifically, human α-defensins can co-stimulate murine T cells, enhancing their proliferation and the production of Interferon-gamma (IFN-γ) when stimulated. oup.com
The activation of T cells requires two main signals from an APC: the presentation of an antigen via the Major Histocompatibility Complex (MHC) and a secondary, co-stimulatory signal. immunology.orgnih.gov HD5 and its α-defensin counterparts contribute to this process by promoting the maturation of APCs and enhancing the expression of co-stimulatory molecules. jmb.or.krmdpi.com By attracting and activating APCs like dendritic cells, HD5 facilitates the uptake, processing, and presentation of antigens, which is the crucial first step in initiating a robust and specific T-cell response. jmb.or.kr Additionally, HD5 has been shown to induce the secretion of IL-2 and IFN-γ from primary CD4+ T cells, further promoting T-cell-mediated immunity. nih.gov
Multifaceted Functions Beyond Direct Antimicrobial Effects
The functional repertoire of HD5 includes activities that are independent of its direct killing of microbes, most notably the neutralization of harmful bacterial products.
Neutralization of Bacterial Exotoxins (e.g., Pertussis Toxin)
HD5 has demonstrated a significant capacity to neutralize a variety of potent bacterial exotoxins. researchgate.netmdpi.com This anti-toxin activity is a crucial host defense mechanism. nih.gov Extensive research has shown that HD5 can effectively neutralize the primary toxins produced by Clostridioides difficile—TcdA, TcdB, and the binary toxin CDT. researchgate.netnih.gov The mechanism of neutralization varies; for TcdA, HD5 appears to work by forming inactive toxin-defensin aggregates, while for CDT, it may interfere with the toxin's binding and transport components. nih.govmdpi.com
More recently, HD5 has been identified as an inhibitor of Pertussis Toxin (PT), the major virulence factor of Bordetella pertussis, the bacterium that causes whooping cough. mdpi.commdpi.com Initial studies showed that both HD5 and another α-defensin, HNP-1, could protect cells from PT intoxication and inhibit the in-vitro enzymatic activity of the toxin's catalytic subunit, PTS1. mdpi.commdpi.com Subsequent detailed investigation revealed that HD5 and HNP-1 employ different mechanisms to neutralize PT. HD5 was found to act primarily by inhibiting the binding and subsequent uptake of the toxin into target cells. mdpi.com This contrasts with HNP-1, which appears to interact with the toxin's enzymatic subunit inside the cell. mdpi.com This ability to block toxin entry represents a key protective function of HD5, preventing the cellular damage that underlies the severe symptoms of diseases like whooping cough.
Table 2: Toxin Neutralization Profile of Human Defensin 5
| Toxin | Producing Bacterium | HD5 Neutralization Mechanism | Reference |
|---|---|---|---|
| Toxin A (TcdA) | Clostridioides difficile | Formation of inactive toxin-defensin aggregates nih.govmdpi.com | nih.govmdpi.com |
| Toxin B (TcdB) | Clostridioides difficile | Toxin aggregation by defensin mdpi.com | mdpi.comnih.gov |
| C. difficile Transferase Toxin (CDT) | Clostridioides difficile | Influences binding and transport component; impairs pore formation nih.govmdpi.com | nih.govmdpi.com |
| Pertussis Toxin (PT) | Bordetella pertussis | Inhibits toxin binding to and uptake into cells mdpi.com | mdpi.commdpi.com |
| Anthrax Lethal Toxin | Bacillus anthracis | Inhibits enzyme activity of the lethal factor mdpi.com | researchgate.netmdpi.com |
Participation in Tissue Repair and Reorganization Processes
Human alpha-defensin 5 (HD5), an antimicrobial peptide primarily produced by Paneth cells in the small intestine, is increasingly recognized for its role in tissue repair and reorganization, particularly within the gut. frontiersin.orgwjgnet.com Research indicates that HD5 is involved in the complex processes of maintaining and restoring epithelial integrity following injury. frontiersin.orgsecure-platform.com
Studies using murine models have demonstrated that the application of HD5 can stimulate the migration of LGR5+ stem cells to wound sites, which is a critical step in epithelial repair and wound healing. frontiersin.orgnih.gov This stimulation is associated with the up-regulation of key mRNA transcripts within the Wnt signaling pathway, a crucial pathway for cell proliferation and differentiation. frontiersin.orgnih.gov For instance, research has shown that HD5 treatment leads to a significant increase in the expression of Wnt1 and Wisp1, both of which are integral to wound healing processes. nih.gov
In the context of intestinal injury, such as that induced by irradiation, HD5 has shown a protective effect. sciopen.comoup.com It appears to promote the renewal of intestinal mucosal cells and inhibit inflammatory injury by improving intestinal epithelial barrier function. sciopen.com This is achieved, in part, by mitigating the pathological damage to villi and crypt structures, inhibiting apoptosis of intestinal mucosal cells, and promoting the proliferation and differentiation of intestinal stem cells. sciopen.com Furthermore, a derivative of HD5 has been shown to reverse the intestinal shrinkage caused by radiation damage and maintain the height of ileal villi. oup.com
However, the role of HD5 in tissue repair is not without complexity. In the context of Crohn's Colitis, where HD5 is over-expressed, it may paradoxically impair wound healing. secure-platform.com Preliminary findings suggest that high concentrations of HD5 can down-regulate the expression of desmoplakin, a protein essential for maintaining the integrity of epithelial cell junctions. secure-platform.com This disruption can lead to reduced cellular adhesion and compromised epithelial repair. secure-platform.com
The following table summarizes key research findings on the role of HD5 in tissue repair:
| Research Model | Key Findings | Impact on Tissue Repair | Reference |
| Murine Wound Beds | Stimulates migration of LGR stem cells. | Promotes epithelial repair and wound healing. | frontiersin.orgnih.gov |
| Murine Intestinal Injury (Irradiation) | Improves pathological damage, inhibits apoptosis, promotes stem cell proliferation. | Enhances intestinal mucosal cell renewal and barrier function. | sciopen.comoup.com |
| NCM460D Cells (Crohn's Colitis Model) | Down-regulates desmoplakin expression at high concentrations. | May impair epithelial wound closure. | secure-platform.com |
| Murine Full-Thickness Wound Models | A hydrogel loaded with an HD5-derived nanodefensin accelerated wound regeneration. | Enhanced wound healing. | researchgate.net |
Impact on Tumor Cell Viability and Proliferation in Research Models
The influence of human alpha-defensin 5 (HD5) on tumor cells is a subject of ongoing investigation, with studies revealing a dual role that appears to be context- and concentration-dependent. researchgate.net While some research points to its potential to promote cancer cell growth, other findings suggest it can induce cell death, particularly at higher concentrations. researchgate.net
In several types of cancer, including colon, ovary, endometrium, and lung cancer, the presence of the DEFA5 peptide has been noted. researchgate.net The aberrant expression of defensins has been linked to the initiation and progression of various cancers. researchgate.net
Research on the direct effects of HD5 on cancer cell lines has yielded varied results. One study found that recombinant HD5 (rHD-5) showed minimal cytotoxic activity against the human intestinal cell line Caco-2, but did reduce the viability of Int407 cells at a concentration of 100 mg/ml. asm.org In contrast, another study observed that at concentrations of 10 and 25 μg/ml, HD5 reduced the viability of Jurkat cells and a caspase-8 deficient Jurkat cell line. nih.gov This cytotoxic effect was significantly enhanced in a cell line expressing TNFR1-FAS when co-treated with TNFα, suggesting an interaction with the TNF receptor pathway. nih.gov
The mechanism of HD5-induced cell death is thought to involve the induction of apoptosis. nih.gov Evidence suggests that HD5 can intrinsically target the mitochondrial membrane, a key event in the apoptotic cascade. nih.gov
The table below outlines findings from research models on the impact of HD5 on tumor cells:
| Cell Line/Model | HD5 Concentration | Observed Effect on Viability/Proliferation | Potential Mechanism | Reference |
| Caco-2 (human intestinal cell line) | 100 mg/ml | No significant cytotoxic activity. | - | asm.org |
| Int407 (human intestinal cell line) | 100 mg/ml | Reduced cell viability. | - | asm.org |
| Jurkat and caspase-8 deficient Jurkat cells | 5 μg/ml | No significant reduction in cell viability. | - | nih.gov |
| Jurkat and caspase-8 deficient Jurkat cells | 10 and 25 μg/ml | Reduced cell viability. | - | nih.gov |
| TNFR1-FAS expressing cell line | 5, 10, and 25 μg/ml | Reduced cell viability, enhanced by TNFα. | Interaction with the TNF receptor pathway. | nih.gov |
| General observation | High concentrations | Causes cell death. | Induction of apoptosis, targeting the mitochondrial membrane. | researchgate.netnih.gov |
It is evident that the role of HD5 in the context of cancer is multifaceted, with its effects on tumor cell viability and proliferation being influenced by its concentration and the specific cellular environment. researchgate.net
Molecular Mechanisms of Action of Human Defensin 5
Mechanisms of Antimicrobial Activity
The antimicrobial activity of HD5 is multifaceted, involving both direct attacks on the structural integrity of bacterial membranes and the disruption of essential intracellular processes. plos.orgnih.gov The peptide's ability to kill bacteria is not attributed to a single mode of action but rather a coordinated series of events that ultimately lead to cell death.
Interactions with Microbial Membrane Components
A primary mechanism by which HD5 exerts its antimicrobial effect is through direct interaction with and disruption of bacterial cell membranes. frontiersin.orgresearchgate.net This interaction is highly specific to microbial membranes due to fundamental differences in their composition compared to eukaryotic cell membranes. frontiersin.org
In Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharide (LPS), which serves as an initial barrier to many antimicrobial agents. nih.govnih.gov HD5 has demonstrated a significant ability to interact with and disrupt this protective LPS layer. plos.orgnih.gov Molecular dynamics simulations have shown that HD5 binds to the LPS surface, causing significant disruption. nih.gov This interaction is a critical first step, as the presence of LPS has a notable impact on HD5's activity. nih.gov The peptide can neutralize the endotoxic properties of LPS by binding to it. plos.org Studies have revealed that both dimeric and tetrameric forms of HD5 can significantly disrupt the LPS layer. nih.gov This disruption is crucial for the subsequent penetration of the peptide into the bacterial cell.
Following the initial interaction with the outer membrane, HD5 induces the permeabilization of the bacterial membrane, often through the formation of pores. plos.orgresearchgate.netresearchgate.net This leads to the leakage of cellular contents and ultimately, cell death. sigmaaldrich.com The most active form of HD5 in solution has been identified as a dimer. nih.govresearchgate.net Molecular dynamics simulations suggest that a dimeric form of HD5 is sufficient to create a water-filled channel in the membrane. plos.org However, complete lysis of the gram-negative bacterial membrane may require higher-order oligomerization of the peptide. plos.org
The proposed mechanism for pore formation is the "toroidal pore" model. plos.org In this model, HD5 inserts into the membrane and induces the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the polar head groups of the lipids. plos.org This process involves HD5 interacting with and pulling the polar head groups of lipid A, a component of LPS, into the membrane's core, which alters the membrane's thickness and initiates water leakage. plos.org
| HD5 Oligomeric State | Role in Membrane Interaction | Reference |
| Dimer | Identified as the most active form in solution. nih.govresearchgate.net Sufficient to create a water-filled channel. plos.org More favorable for membrane binding than the tetramer. nih.gov | plos.orgnih.govresearchgate.netnih.gov |
| Tetramer | Considered the largest stable oligomeric state. nih.gov Can also significantly disrupt the LPS layer. nih.gov | nih.govnih.gov |
The ability of HD5 to effectively bind to and disrupt bacterial membranes is intrinsically linked to its physicochemical properties, namely its cationicity and amphipathicity. plos.orgnih.govvirginia.edu HD5 is a cationic peptide, possessing a net positive charge at neutral pH, which is largely attributed to its arginine residues. nih.govnih.gov This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgpeerj.com
This initial electrostatic interaction is a prerequisite for the subsequent hydrophobic interactions that drive membrane disruption. asm.org HD5 is an amphipathic molecule, meaning it has distinct hydrophilic (charged) and hydrophobic regions. nih.govvirginia.edu Once anchored to the membrane surface via electrostatic forces, the hydrophobic regions of HD5 insert into the hydrophobic core of the lipid bilayer. plos.orgasm.org This insertion perturbs the membrane structure, leading to permeabilization and pore formation. mdpi.com The interplay between the cationic and hydrophobic residues is therefore essential for the peptide's bactericidal function. asm.org
| Key Residues/Regions | Function in Membrane Interaction | Reference |
| Arginine Residues | Contribute to the peptide's positive charge, facilitating electrostatic attraction to negatively charged bacterial membranes. nih.govresearchgate.net Arginines R13 and R32 appear to play a dominant role in the adsorption of HD5 on a gram-negative membrane. researchgate.net | nih.govresearchgate.net |
| Hydrophobic Residues | Mediate the insertion of the peptide into the lipid bilayer, leading to membrane disruption. plos.orgasm.org | plos.orgasm.org |
Engagement with Intracellular Targets
While membrane disruption is a primary mechanism of action, evidence suggests that HD5 can also translocate across the bacterial membrane and interact with intracellular components, leading to a shutdown of vital cellular processes. nih.govplos.org
Once inside the bacterial cytoplasm, HD5 has been shown to bind to nucleic acids, specifically plasmid DNA. nih.gov This interaction is favored by the three-dimensional structure of HD5. nih.gov The binding of HD5 to DNA is believed to interfere with essential metabolic processes such as DNA replication and transcription, ultimately leading to a metabolic shutdown and cell death. nih.gov This intracellular activity represents an alternative or complementary mechanism to membrane permeabilization. nih.govplos.org Studies have indicated that the antibacterial activity of HD5 against E. coli involves its entry into the cytoplasm and subsequent binding to DNA. nih.govplos.org
Inhibition of Protein Synthesis (Inferred from defensin (B1577277) family research)
While direct studies on Human Defensin 5's specific impact on bacterial protein synthesis are limited, research on the broader defensin family suggests a potential mechanism of action. A peptidomimetic antibiotic derived from the structure of HD5 has been shown to target the 70S ribosome, a key component of bacterial protein synthesis machinery. pnas.org This interaction leads to the inhibition of protein synthesis, contributing to the compound's bactericidal effects. pnas.org This suggests that, in addition to membrane disruption, members of the defensin family, and potentially HD5 itself, may possess the ability to interfere with essential intracellular processes like protein production in bacteria.
Mechanisms of Anti-Toxin Action
HD5 has demonstrated the ability to neutralize a variety of bacterial toxins through distinct mechanisms. nih.govoncotarget.com These mechanisms involve both direct interaction with toxins to prevent their binding to host cells and modulation of their enzymatic functions.
A primary anti-toxin strategy of HD5 is to prevent toxins from binding to their receptors on host cells. This has been observed with pertussis toxin (PT), where HD5 significantly reduces the toxin's ability to bind to and be taken up by cells. researchgate.netmdpi.com This inhibition of cellular uptake is a key mechanism in protecting cells from the toxin's effects. researchgate.netmdpi.com Similarly, HD5 can neutralize Clostridioides difficile toxins TcdA and TcdB, likely through the formation of inactive toxin-defensin aggregates, which prevents them from interacting with host cells. frontiersin.org
Beyond preventing toxin binding, HD5 can also directly interfere with the enzymatic activity of toxins. For instance, HD5 can inhibit the enzymatic activity of the pertussis toxin subunit PTS1 in vitro. mdpi.comnih.gov It also binds to the lethal factor of Bacillus anthracis, a major virulence factor, and neutralizes its enzymatic activity. uniprot.org In the case of Clostridioides difficile binary toxin (CDT), HD5 appears to inhibit the pore-forming activity of the CDTb component, which is necessary for the toxin's action. frontiersin.org Research on the defensin family further supports this, showing that defensins can bind to and promote the unfolding of toxins, increasing their susceptibility to proteolysis. nih.govgatech.edu
Mechanisms of Immunomodulation
HD5 plays a significant role in modulating the host's immune response, primarily by inducing the production of signaling molecules and activating key intracellular pathways. asm.org
A key immunomodulatory function of HD5 is its ability to induce the secretion of chemokines, such as Interleukin-8 (IL-8), from intestinal epithelial cells. nih.govuniprot.orgkarger.com This induction is dose-dependent and relies on the native structure of the HD5 peptide. nih.gov The production of IL-8 is a crucial step in recruiting immune cells, like neutrophils, to the site of infection or inflammation. jmb.or.kr Furthermore, HD5 can act synergistically with other inflammatory molecules, such as tumor necrosis factor-alpha (TNF-α), to further enhance IL-8 secretion. nih.gov
HD5 can activate intracellular signaling pathways that are central to the innate immune response. Research has shown that HD5 can activate the Toll signaling pathway. mdpi.com This activation leads to the upregulation of immune effectors. mdpi.com Specifically, HD5 treatment has been shown to upregulate the expression of MyD88, a key adaptor protein in the Toll-like receptor (TLR) signaling pathway. mdpi.comelsevier.es The activation of TLRs and their downstream pathways is a fundamental mechanism by which the innate immune system recognizes pathogens and initiates a defensive response. pnas.org HD5's signaling has also been shown to be dependent on MAPK and NF-κB pathways. nih.gov
Data Tables
Table 1: Investigated Mechanisms of Human Defensin 5 Action
| Mechanism Category | Specific Mechanism | Key Findings | References |
|---|---|---|---|
| Anti-Toxin Action | Inhibition of Toxin Binding | HD5 strongly reduces the binding and uptake of pertussis toxin by host cells. | researchgate.netmdpi.com |
| Modulation of Toxin Enzymatic Activity | HD5 inhibits the in vitro enzymatic activity of the pertussis toxin subunit PTS1. | mdpi.comnih.gov | |
| Modulation of Toxin Enzymatic Activity | HD5 neutralizes the enzymatic activity of B. anthracis lethal factor. | uniprot.org | |
| Modulation of Toxin Enzymatic Activity | HD5 inhibits the pore-forming activity of C. difficile toxin CDTb. | frontiersin.org | |
| Immunomodulation | Induction of Chemokine Production | Mature HD5 induces the secretion of IL-8 from intestinal epithelial cells in a dose- and structure-dependent manner. | nih.govuniprot.orgkarger.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Human Defensin 5 (HD5) |
| Interleukin-8 (IL-8) |
| Tumor Necrosis Factor-alpha (TNF-α) |
Structural Biology and Structure Function Relationships of Human Defensin 5
Three-Dimensional Conformation and Structural Stability
While the core of HD5 is dominated by β-sheets, defensins, in general, belong to the family of proteins that adopt a cysteine-stabilized α-helix/β-sheet (CSαβ) fold. apsnet.orgportlandpress.comunina.it This motif consists of an α-helix packed against a β-sheet, all held together by a web of disulfide bonds. nih.govifremer.fr This structural framework is found in a wide array of antimicrobial peptides across different species, highlighting its evolutionary significance in host defense. portlandpress.comresearchgate.net In human α-defensins like HD5, the structure is predominantly a triple-stranded antiparallel β-sheet. asm.org
A defining feature of α-defensins, including HD5, is the specific connectivity of its six cysteine residues, forming three intramolecular disulfide bonds. asm.orgresearchgate.netmdpi.com The topology for α-defensins is Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. nih.govmdpi.commdpi.com In the 32-residue sequence of HD5, these pairings correspond to Cys³-Cys³¹, Cys⁵-Cys²⁰, and Cys¹⁰-Cys³⁰. nih.govchalcogen.ro These disulfide bridges are essential for stabilizing the peptide's fold, providing resistance to proteases, and maintaining its characteristic triple-stranded β-sheet secondary structure. nih.gov The removal of these bonds has been shown to attenuate its antibacterial activity. nih.govasm.org
Identification of Critical Amino Acid Residues and Structural Motifs
Hydrophobic residues play a significant role in the structure and function of HD5, particularly in dimerization and interactions with viral and bacterial targets. frontiersin.orgplos.org The bulky aromatic residue Tyrosine-27 (Y27) is of particular importance. plos.orgnih.gov Alanine scanning mutagenesis has revealed that substituting Y27 can have a significant negative impact on its antiviral and antibacterial activities. researchgate.netplos.orgresearchgate.net Y27 is located at the dimer interface and is crucial for maintaining the dimeric form of HD5, which is considered its most active state. mdpi.compaijournal.com Other hydrophobic residues, such as Leucine-29, also play a critical role in the hydrophobic core and the dimer interface. plos.orgrcsb.org
A structurally and functionally significant feature within many cysteine-stabilized antimicrobial peptides, including defensins, is the γ-core motif. mdpi.comfrontiersin.org This motif is defined by the sequence GXC(X₃₋₉)C and forms a three-dimensional structure of two antiparallel β-sheets connected by a turn. frontiersin.orgnih.gov The γ-core is considered a major determinant of the antimicrobial activity of these peptides. mdpi.comfrontiersin.org In HD5, this conserved motif has been a focus for designing more potent and simplified antibiotic derivatives. nih.govscispace.com Truncating the HD5 structure to its γ-core and then reintroducing stabilizing elements has shown promise in developing new antimicrobial agents. nih.gov
Gene Expression and Regulatory Networks of Human Defensin 5
Constitutive Expression Patterns
The baseline expression of HD5 is predominantly localized to specialized epithelial cells, where it serves as a frontline defense mechanism.
The primary site of Human Defensin (B1577277) 5 (HD5) production is the Paneth cells, which are specialized secretory epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. nih.govtandfonline.com These cells synthesize and store HD5 as an inactive precursor, proHD5, within their secretory granules. nih.govuniprot.org Upon stimulation, these granules release their contents into the intestinal lumen, where proHD5 is proteolytically processed into its active form. nih.gov This constitutive expression in Paneth cells is vital for shaping the composition of the gut microbiota and providing a chemical barrier against enteric pathogens. wikipedia.org The concentration of HD5 in the intestinal crypts can be substantial, creating a potent antimicrobial environment. tandfonline.com
Beyond the gastrointestinal tract, HD5 is also constitutively expressed in the epithelial linings of other mucosal surfaces. Notably, its presence has been identified in the urinary tract and the female reproductive tract. nih.govnih.gov In the urinary system, DEFA5, the gene encoding HD5, is expressed throughout the urothelium of the bladder and ureter, as well as in the collecting tubules of the kidney. nih.govplos.org This expression suggests a role for HD5 in maintaining the sterility of the urinary tract. nih.govescholarship.org Similarly, HD5 is found in the epithelial cells of the female reproductive tract, including the vagina, cervix, uterus, and fallopian tubes, where it likely contributes to the innate immune defense against sexually transmitted pathogens and other microbial threats. nih.govuniprot.org
| Tissue | Specific Location of HD5 Expression | Reference |
| Small Intestine | Paneth cells in the crypts of Lieberkühn | nih.govtandfonline.com |
| Urinary Tract | Urothelium of the bladder and ureter, collecting tubules of the kidney | nih.govplos.org |
| Female Reproductive Tract | Epithelial cells of the vagina, ectocervix, endocervix, endometrium, and fallopian tube | nih.govuniprot.org |
Inducible Expression in Response to Environmental Stimuli
While HD5 is constitutively produced, its expression can be significantly modulated by external factors, particularly in the context of infection and inflammation.
The expression of HD5 is dynamically regulated in response to microbial challenges. For instance, in the urinary tract, DEFA5 gene expression and subsequent HD5 protein production are significantly increased during bacterial infections such as pyelonephritis. plos.orgescholarship.org This upregulation enhances the antimicrobial defenses of the urinary system. Conversely, some viral infections can lead to a downregulation of HD5. Studies have shown a significant decrease in HD5 mRNA levels in the stool samples of patients positive for SARS-CoV-2, suggesting a potential viral strategy to diminish host innate immunity. oup.comresearchgate.net Defensins, including HD5, have been shown to inhibit various viral infections, and their expression can be induced by viral presence. nih.govresearchgate.net The interaction between viruses and HD5 expression is complex, with the specific outcome often depending on the virus and the host cell type. nih.gov
The inflammatory milieu, characterized by the presence of various cytokines, plays a crucial role in regulating HD5 expression. Pro-inflammatory cytokines can influence the production of defensins. frontiersin.org For example, HD5 has been shown to induce the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) in intestinal epithelial cells. uniprot.orgnih.gov Furthermore, HD5 and Tumor Necrosis Factor-alpha (TNF-α) can have a synergistic effect on the production of IL-8, highlighting the interplay between defensins and cytokines in modulating inflammatory responses. nih.gov This indicates that HD5 not only functions as a direct antimicrobial agent but also participates in the broader immune and inflammatory signaling network.
| Stimulus | Effect on HD5 Expression | Tissue/Cell Type | Reference |
| Bacterial Infection (Pyelonephritis) | Upregulation | Kidney | plos.orgescholarship.org |
| SARS-CoV-2 Infection | Downregulation | Intestine (inferred from fecal mRNA) | oup.comresearchgate.net |
| Inflammatory Cytokines (e.g., TNF-α) | Synergistic induction of IL-8 with HD5 | Intestinal epithelial cells | nih.gov |
Transcriptional and Post-Transcriptional Regulation
The synthesis of functional HD5 is a multi-step process governed by intricate regulatory mechanisms at both the transcriptional and post-transcriptional levels.
The transcriptional regulation of defensin genes, including DEFA5, involves immune signaling pathways that are activated by pathogen-associated molecular patterns. nih.gov These pathways lead to the activation of transcription factors such as NF-κB, which are known to mediate the induction of numerous host defense genes. nih.gov The promoter region of the DEFA5 gene contains binding sites for transcription factors like FOXC1, FOXF2, and POU2F1, which likely play a role in controlling its expression. genecards.org Furthermore, the Jak/STAT signaling pathway has been implicated in mediating the effects of defensins on host defense peptide gene expression. mdpi.com
Following transcription and translation, HD5 undergoes critical post-transcriptional modifications. It is initially synthesized as a 94-amino acid preproprotein. nih.gov After the removal of the signal peptide, it is stored in Paneth cell granules as an inactive propeptide, proHD5. nih.govnih.gov The activation of proHD5 occurs upon secretion into the intestinal lumen through proteolytic cleavage by the enzyme trypsin, which is also expressed in Paneth cells. nih.govuniprot.org This cleavage generates the mature, active 32-amino acid HD5 peptide, which is essential for its antimicrobial function. nih.govgenecards.org This regulatory step ensures that the potent cytotoxic activity of HD5 is localized to the extracellular environment, preventing damage to the host's own cells.
Influence of Gut Microbial Metabolites on Gene Transcription
The expression of the human α-defensin 5 (DEFA5) gene is intricately regulated by metabolites produced by the gut microbiota. tandfonline.comnih.gov While microbial components are known to induce DEFA5 expression through Toll-like receptor signaling, metabolites from the gut microbiota can exert both suppressive and enhancing effects on its transcription. tandfonline.comnih.gov
Research has demonstrated that certain organic acids, which are common microbial metabolites, can significantly influence DEFA5 gene transcription. tandfonline.com In particular, lactate (B86563) has been shown to strongly suppress the transcriptional promoter activity of the DEFA5 gene. tandfonline.com Other short-chain fatty acids, such as propionate (B1217596) and butyrate, also exhibit a suppressive effect, although typically at higher concentrations. researchgate.net This suggests a sophisticated mechanism by which the metabolic output of the gut microbiota can fine-tune the expression of this crucial antimicrobial peptide, potentially to prevent excessive inflammation in response to the commensal flora. tandfonline.comresearchgate.net
Conversely, there is also evidence to suggest that some microbial metabolites may enhance DEFA5 expression. nih.gov Studies using fractions of compounds from the cecal content of mice have indicated the presence of unidentified factors that can promote α-defensin 5 gene transcription. tandfonline.comnih.gov This dual-regulatory system highlights the complex interplay between the host and its gut microbiome in maintaining intestinal homeostasis. nih.gov
| Metabolite | Effect on DEFA5 Transcription | Concentration Dependency | Source |
|---|---|---|---|
| Lactate | Suppressive | Strong suppression observed | tandfonline.comresearchgate.net |
| Propionate | Suppressive | Suppressive at high concentrations (e.g., 9 mM) | researchgate.net |
| Butyrate | Suppressive | Suppressive at high concentrations (e.g., 9 mM) | researchgate.net |
| Unidentified Cecal Factors | Enhancing | Effective at specific concentrations | tandfonline.comnih.gov |
Role of Noncoding RNAs in Regulatory Networks (General Defensin family research)
The regulatory networks governing the expression of defensins, including human defensin 5, are further complicated by the involvement of noncoding RNAs, particularly microRNAs (miRNAs). nih.gov MiRNAs are small, non-coding RNA molecules that can post-transcriptionally regulate gene expression by binding to the messenger RNA (mRNA) of their target genes, often leading to translational repression or mRNA degradation. frontiersin.org
For human defensin 5 (DEFA5), specific miRNAs have been identified as negative regulators of its expression. nih.gov In silico analysis has revealed putative binding sites for several miRNAs within the DEFA5 gene. nih.gov Experimental studies have confirmed that miR-124 and miR-924 can directly regulate DEFA5. nih.gov Transfection of cells with mimics of these miRNAs resulted in a decrease in both DEFA5 mRNA and protein expression. nih.gov This indicates that these miRNAs play a role in fine-tuning the levels of human defensin 5 in the intestine, which could be crucial for preventing an overactive immune response and maintaining intestinal health. nih.gov The dysregulation of such miRNA-mediated control of defensins has been implicated in the pathogenesis of inflammatory bowel disease (IBD). nih.gov
Mechanisms of Prepro-peptide Processing
Human defensin 5 is synthesized as a larger, inactive precursor molecule known as a prepro-peptide. nih.gov This precursor undergoes a series of processing steps to become the mature, active antimicrobial peptide. nih.gov Initially, the prepro-peptide is translated and directed into the endoplasmic reticulum. Following the removal of the signal peptide, the resulting pro-peptide, proHD5, is stored in the secretory granules of Paneth cells in the small intestine. nih.govnih.govhycultbiotech.com
The final and critical activation step occurs after secretion into the intestinal lumen. nih.gov The enzyme responsible for the proteolytic cleavage of proHD5 is trypsin. nih.gov Trypsin, which is also present in the intestinal lumen, cleaves the pro-domain from the proHD5 molecule, releasing the mature and functionally active human defensin 5. nih.govnih.govnih.gov This extracellular activation mechanism ensures that the potent antimicrobial activity of HD5 is localized to the intestinal lumen where it is needed to combat pathogens, thus preventing potential damage to the host's own cells within the Paneth cell granules. nih.govnih.gov The mature HD5 is notably resistant to further degradation by trypsin, which allows it to persist and function effectively in the protease-rich environment of the gut. nih.gov
| Processing Step | Location | Enzyme/Mechanism | Resulting Peptide | Source |
|---|---|---|---|---|
| Signal Peptide Cleavage | Endoplasmic Reticulum | Signal Peptidase | proHD5 (pro-peptide) | nih.gov |
| Storage | Paneth Cell Granules | - | proHD5 | nih.govnih.govhycultbiotech.com |
| Proteolytic Activation | Intestinal Lumen | Trypsin | Mature HD5 | nih.govnih.govnih.gov |
Evolutionary Biology of Human Defensin 5
Phylogenetic Relationships within the Defensin (B1577277) Superfamily
The defensin superfamily represents a vast and ancient group of small, cationic, cysteine-rich peptides found across eukaryotes, from plants and fungi to animals. nih.govfrontiersin.org These molecules are key components of the innate immune system. frontiersin.org Phylogenetic studies have revealed that defensins are not a single monophyletic group but are classified into two distinct superfamilies that arose from independent evolutionary origins: the cis-defensins and the trans-defensins. nih.govfrontiersin.orgoup.com This classification is based on differences in their disulfide bond connectivity, secondary structure orientation, and tertiary structures. nih.govoup.commiddlebury.edu
Human defensin 5 belongs to the α-defensin family, which, along with β-defensins, are members of the trans-defensin superfamily, found exclusively in animals. frontiersin.org The α- and β-defensins are distinguished by the spacing and pairing of their six conserved cysteine residues. oup.comjabg.org α-defensins are found only in mammals, while β-defensins are considered the oldest type of vertebrate defensin, present in species from teleost fish to mammals. frontiersin.orgphysiology.org It is hypothesized that α-defensins, including HD5, evolved from β-defensin ancestors through gene duplication and subsequent diversification. frontiersin.orgphysiology.org This is supported by the fact that in humans, the genes for α-defensins and various β-defensins are located in adjacent loci on chromosome 8p23. frontiersin.orgphysiology.org
| Superfamily | Primary Kingdoms | Key Characteristics | Human Defensin 5 Family |
| Cis-defensins | Plants, Fungi, Invertebrates | Contains two parallel disulfide bonds stabilizing a final β-strand to an α-helix. frontiersin.org | Not Applicable |
| Trans-defensins | Animals | Two disulfide bonds point in opposite directions from the final β-strand; includes α-defensins, β-defensins, and big defensins. frontiersin.org | α-defensins |
Evolutionary Diversification and Functional Specialization
The defensin fold has proven to be a highly adaptable scaffold, allowing for extensive evolutionary diversification and the development of specialized functions beyond direct antimicrobial activity. nih.gov While the core function of most defensins is to combat a wide range of pathogens including bacteria, fungi, and viruses, many have evolved novel roles. nih.govcapes.gov.br These alternative functions include immune cell recruitment, regulation of the complement system, wound healing, and even influencing coat color in some animals. nih.govfrontiersin.org
Human defensin 5 is a prime example of functional specialization within the gut. Produced by Paneth cells in the crypts of the small intestine, HD5 is secreted into the intestinal lumen where it provides a critical barrier against invading microbes. plos.orgfrontiersin.org Its specialization is evident in its potent activity against a broad spectrum of enteric pathogens. mdpi.com Transgenic mice expressing human HD5 have demonstrated resistance to oral infection with pathogenic Salmonella typhimurium. frontiersin.orgphysiology.org This highlights the specific adaptation of HD5 to protect the intestinal mucosa. The evolution of defensins is marked by a divergence of the mature peptide sequence, which is subject to positive selection, while the signal sequence often remains conserved. oup.com This pattern suggests that evolutionary pressures act to rapidly diversify the functional part of the molecule to counter a wide array of pathogens, leading to the specialized roles seen in peptides like HD5. oup.comoup.com
Mechanisms Driving Defensin Gene Evolution
The evolution of the defensin gene family, including the emergence of specialized peptides like HD5, has been shaped by several key molecular mechanisms. These processes have generated the vast diversity observed in defensin repertoires across different species.
Gene duplication is a primary engine of defensin evolution. jabg.org Defensin genes are often found in clusters on chromosomes, a result of repeated tandem gene duplication events. frontiersin.orgphysiology.org Following duplication, the newly created gene copies are subject to different evolutionary pressures. One copy can retain the original function while the other is free to accumulate mutations, a process known as neofunctionalization. nih.gov This process, driven by positive selection, allows for the rapid diversification of the peptide's functional region—the mature peptide—while other parts of the gene, like the signal peptide, remain conserved. oup.comphysiology.org
The α-defensin gene cluster on human chromosome 8p23, which includes the gene for HD5 (DEFA5), is a product of this process. frontiersin.orgphysiology.org It is believed to have arisen from multiple rounds of duplication and divergence from an ancestral β-defensin gene. frontiersin.org This mechanism of duplication followed by rapid diversification has allowed mammals to develop a varied arsenal (B13267) of defensins, each potentially tailored to combat specific pathogens or perform specialized functions in different tissues. physiology.orgnih.gov
Convergent evolution is the independent evolution of similar features in species of different lineages. Despite the cis- and trans-defensin superfamilies having separate evolutionary origins, they exhibit remarkable convergence in their structure and function. nih.govfrontiersin.orgoup.com Both superfamilies have independently evolved a stable, disulfide-rich core scaffold that displays hypervariable loops. nih.govresearchgate.net This structural solution has proven highly effective for host defense and has been exploited by evolution on multiple occasions. nih.govmiddlebury.edu
The functional convergence is equally striking. Defensins from both superfamilies have evolved to have broad-spectrum antimicrobial activity, the ability to interact with microbial membranes, and roles in cell signaling. nih.govcapes.gov.br This indicates that despite their different origins, both defensin lineages have been subjected to similar selective pressures, leading them to adopt analogous solutions for innate immunity. nih.govresearchgate.net The shared cationic and amphipathic properties, which are crucial for interacting with negatively charged microbial membranes, are a key example of this functional convergence. frontiersin.org
Human Defensin 5 as a Driver of Pathogen Evolution
The constant selective pressure exerted by innate immune effectors like HD5 forces pathogens to evolve countermeasures, leading to a co-evolutionary arms race. oup.comnih.gov HD5 is not just a static defense molecule; it is an active participant in shaping the evolution of the viruses and bacteria that inhabit the gut.
The abundant presence of HD5 in the small intestine creates a potent selective environment for enteric pathogens. nih.gov Microbes that can evade or resist HD5's antimicrobial action have a significant survival advantage. This has led to the evolution of diverse microbial strategies to counteract defensins.
Viral Pathogens: Studies on non-enveloped viruses have shown that HD5 can have varied effects depending on the specific virus serotype. For Human Adenoviruses (HAdVs), some serotypes are potently neutralized by HD5, while others, particularly enteric HAdVs, are resistant or can even hijack HD5 to enhance their infectivity. mdpi.comnih.gov HD5 neutralizes sensitive viruses by binding to the viral capsid and stabilizing it, which prevents the uncoating necessary for the viral genome to enter the nucleus. nih.govnih.gov In contrast, resistant HAdV serotypes may have evolved capsid proteins that are less susceptible to HD5 binding. nih.gov Experimental evolution studies have demonstrated that passaging a defensin-sensitive adenovirus in the presence of HD5 leads to the accumulation of mutations in capsid proteins, conferring resistance. nih.gov Similarly, rotaviruses, a major cause of gastroenteritis, appear to have evolved resistance to the enteric defensins of their hosts. researchgate.net
Bacterial Pathogens: Bacteria have also evolved mechanisms to circumvent HD5. Some pathogens, like Salmonella enterica, can alter their gene expression to reduce the host's production of certain defensins. oup.com Others, such as certain strains of Shigella, have turned the tables completely. Instead of being killed by HD5, these bacteria can utilize the defensin to increase their ability to infect host cells. plos.orgbiorxiv.org This suggests an evolutionary adaptation where the pathogen has co-opted a host defense molecule for its own benefit. plos.orgbiorxiv.org The ability of HD5 to drive such diverse evolutionary outcomes in pathogens underscores its central role in the host-microbe battlefield of the human gut.
Table of Research Findings on HD5 and Pathogen Evolution
| Pathogen Type | Pathogen Example | Observed Effect of HD5 | Implied Evolutionary Adaptation |
| Virus | Human Adenovirus (HAdV) | Neutralization of some serotypes, resistance/enhancement of others. mdpi.comnih.gov | Evolution of capsid proteins to prevent HD5 binding or to utilize it for enhanced cell entry. nih.gov |
| Virus | Rotavirus | Resistance to or enhancement of infection by host enteric α-defensins. researchgate.net | Viral evolution shaped by exposure to host-specific defensins. researchgate.net |
| Virus | JC polyomavirus | Blocks infection by stabilizing the viral capsid, preventing genome release. frontiersin.org | N/A (HD5 is effective) |
| Bacteria | Salmonella typhimurium | Potent antimicrobial activity; HD5-transgenic mice are resistant to infection. frontiersin.orgphysiology.org | Pathogen may evolve mechanisms to suppress defensin expression or modify its surface to evade killing. oup.com |
| Bacteria | Shigella | Infection is increased by HD5. plos.orgbiorxiv.org | Evolutionary adaptation to appropriate a host defense peptide to promote infection. biorxiv.org |
Pathogen Adaptation and Emergence of Resistance Mechanisms
Human Defensin 5 (HD5), a key component of the innate immune system primarily expressed by Paneth cells in the small intestine, plays a crucial role in defending against a wide array of pathogens. nih.govmdpi.com However, the constant evolutionary pressure exerted by HD5 has driven various microorganisms to develop sophisticated adaptation and resistance strategies. plos.org
Some pathogens have evolved mechanisms to directly counteract the antimicrobial effects of defensins. For instance, Staphylococcus aureus can alter its cell membrane and wall to reduce its susceptibility. One such mechanism is the lysinylation of the bacterial cell wall, a process mediated by the membrane protein MprF (multiple protein of the peptide resistance factor), which neutralizes the cell wall and diminishes sensitivity to α-defensins. mdpi.com Additionally, S. aureus can produce staphylokinase (SAK), a protein that binds to and blocks human α-defensins, with in vitro studies showing an inverse relationship between SAK levels and the susceptibility of S. aureus strains to these defensins. mdpi.com
Viruses have also demonstrated remarkable adaptation to host defensins. Studies on group A rotaviruses, significant enteric pathogens, reveal that these viruses may have evolved resistance to the enteric α-defensins of their hosts. researchgate.net Research indicates that rotaviral adaptation in rhesus macaques is correlated with resistance to rhesus enteric α-defensins. researchgate.net Furthermore, some rotaviruses can even appropriate defensins to enhance their infectivity. researchgate.net The viral protein VP4 has been identified as a key determinant of sensitivity to α-defensins, suggesting that exposure to these peptides has shaped the evolution of rotaviruses. researchgate.net
In some cases, pathogens can hijack α-defensins to facilitate infection. Certain types of human adenovirus (HAdV) have been shown to be resistant to α-defensin neutralization and can even commandeer them to enhance infection. plos.org This interaction can expand the virus's tropism, allowing it to enter cells that lack the primary receptors it would normally use. plos.org This is particularly relevant in environments like the small intestine, where HD5 is found in high concentrations. plos.org Similarly, the bacterial pathogen Shigella can be promoted by α-defensins, which enhance its infection of macrophages. plos.orgasm.org These observations suggest an evolutionary adaptation of certain microbes following exposure to α-defensins during their replication or transmission. plos.org
The table below summarizes research findings on pathogen adaptation to Human Defensin 5.
| Pathogen | Adaptation/Resistance Mechanism | Key Molecular Factor(s) | Reference |
| Staphylococcus aureus | Neutralization of the bacterial cell wall. | MprF protein | mdpi.com |
| Blocking of α-defensins. | Staphylokinase (SAK) | mdpi.com | |
| Group A Rotaviruses | Evolved resistance to host enteric α-defensins; potential to use defensins to increase infectivity. | VP4 protein | researchgate.net |
| Human Adenovirus (HAdV) | Resistance to neutralization and hijacking of α-defensins to expand cell tropism. | Not specified | plos.org |
| Shigella | Enhanced infection of macrophages in the presence of α-defensins. | Not specified | plos.orgasm.org |
Insights from Molecular De-extinction Studies (General Defensin family research)
Molecular de-extinction has recently emerged as an innovative field for discovering and characterizing molecules from the past, offering profound insights into the evolution of protein families like the defensins. nih.govnih.gov This approach involves computationally mining genomic and proteomic data from extinct or endangered species to resurrect and study ancient molecules, such as antimicrobial peptides (AMPs). nih.govthe-microbiologist.com
This strategy has been successfully applied to the β-defensin family, which, along with the α-defensin family (including HD5), evolved from an ancestral β-defensin gene. nih.govnih.gov Researchers have used bioinformatics tools to search the genomes of extinct species, such as the New Zealand moa (Anomalopteryx didiformis), and critically endangered species like Spix's macaw (Cyanopsitta spixii) and the black rhinoceros (Diceros bicornis minor). nih.gov This computational analysis has led to the identification of previously uncharacterized β-defensins. nih.gov For example, two defensins, Ad-AvBD5 and Ad-AvBD10, were identified from the moa, which became extinct around 600 years ago. nih.gov
The process of molecular de-extinction for defensins involves several key steps. Initially, genomic and proteomic databases are scoured for sequences that could potentially encode AMPs. nih.gov Tools like HMMER and InterPro are used to identify sequences belonging to the β-defensin protein family based on characteristic features. nih.gov These features include intrinsic disulfide bonding patterns (Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6) and the typical β-defensin structure, which consists of three antiparallel β-strands and a right-handed α-helix. nih.gov
Once identified, the potential antimicrobial properties of these "extinct" proteins are evaluated through structural and physicochemical analyses. nih.gov Advanced tools like AlphaFold can predict the 3D structures of these ancient proteins with high accuracy. nih.gov By synthesizing and testing these resurrected defensins, scientists can uncover their structural and biochemical properties, shedding light on their evolutionary history and providing a potential source for new antimicrobial therapies to combat rising antibiotic resistance. nih.govthe-microbiologist.com
The table below presents examples of ancient β-defensins identified through molecular de-extinction studies.
| Defensin Name | Source Organism | Status | Reference |
| Ad-AvBD5 | Anomalopteryx didiformis (New Zealand moa) | Extinct | nih.gov |
| Ad-AvBD10 | Anomalopteryx didiformis (New Zealand moa) | Extinct | nih.gov |
| Cs-AvBD1 | Cyanopsitta spixii (Spix's macaw) | Critically Endangered | nih.gov |
| Cs-AvBD9 | Cyanopsitta spixii (Spix's macaw) | Critically Endangered | nih.gov |
| Cs-AvBD10 | Cyanopsitta spixii (Spix's macaw) | Critically Endangered | nih.gov |
| Unnamed β-defensin | Diceros bicornis minor (Black rhinoceros) | Critically Endangered | nih.gov |
Advanced Methodologies in Human Defensin 5 Research
Recombinant Expression and Purification Systems for Functional Assays
The study of human defensin (B1577277) 5 (HD5) has been significantly advanced by the development of efficient recombinant expression and purification systems. These systems are crucial for obtaining the large quantities of functional protein necessary for detailed structural and functional assays. nih.govresearchgate.net
Initially, producing active recombinant defensins in large amounts proved to be a significant challenge. researchgate.net However, researchers have successfully established high-yield systems for expressing and purifying HD5. nih.govresearchgate.net A common and effective strategy involves expressing HD5 in Escherichia coli (E. coli). nih.govijournals.cn To overcome the challenges of producing small, cysteine-rich peptides like defensins in bacterial systems, a method was developed to promote the accumulation of HD5 in inclusion bodies. researchgate.net This approach is followed by in vitro refolding of the denatured polypeptide to its native, active conformation, which allows for the production of large quantities of functional recombinant protein. researchgate.net
One successful method utilizes a pET-28b vector to express HD5 with a metal-affinity tag in E. coli BL21 (DE3) cells. portlandpress.com The fusion peptide is primarily found in inclusion bodies. portlandpress.com Another approach involves cloning the DNA sequence for the mature HD5 peptide into a pMAL-p2x plasmid to create an expression vector. This vector is then introduced into an engineered strain of BL21(DE3) to express a fusion protein, which can be produced in a soluble form. ijournals.cn
The purification process for recombinant HD5 typically involves multiple chromatographic steps. For tagged proteins, purification often begins with affinity chromatography, such as Ni-NTA (Ni2+-nitrilotriacetate) metal-affinity chromatography for His-tagged proteins. portlandpress.com This is followed by cleavage of the fusion partner, for instance, using Factor Xa. ijournals.cn The final purification steps usually involve ion-exchange chromatography to isolate the pure, active peptide. ijournals.cn High-pressure liquid chromatography (HPLC) is also a key technique used in the purification process. nih.gov
These robust expression and purification methodologies have been instrumental in enabling detailed structure-activity relationship studies of HD5. nih.govresearchgate.net
In Vitro Antimicrobial and Anti-Toxin Assays
In vitro assays are fundamental for characterizing the biological activity of Human Defensin 5 (HD5). These assays are essential for determining its effectiveness against various pathogens and its ability to neutralize bacterial toxins.
Antimicrobial Assays:
The antimicrobial activity of HD5 is typically evaluated using assays that measure its ability to inhibit or kill bacteria. peerj.com A standard method is the broth microdilution assay, performed in a 96-well plate format, to determine the minimum inhibitory concentration (MIC) of the peptide. peerj.com This involves exposing a standardized inoculum of bacteria to serial dilutions of HD5 and observing for the lowest concentration that prevents visible growth after a specific incubation period. peerj.com
Colony counting assays are also employed to assess the bactericidal activity of HD5. In these assays, bacteria are incubated with the peptide for a set time, and then surviving bacteria are enumerated by plating on appropriate growth media. The results are often expressed as the percentage of bacteria killed or as a reduction in colony-forming units (CFUs) compared to a control without the peptide.
HD5 has demonstrated broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria. acs.org For example, it shows low micromolar activity against Escherichia coli. acs.org The growth of E. coli ATCC25922 has been shown to be significantly suppressed, with an inhibition rate of 90% in the presence of 62.5 mg/mL of recombinant HD5. ijournals.cn
Anti-Toxin Assays:
In addition to its direct antimicrobial effects, HD5 can neutralize bacterial toxins. researchgate.net The anti-toxin activity of HD5 can be assessed using various cell-based and biochemical assays. For instance, cell viability assays are used to measure the ability of HD5 to protect cells from the cytotoxic effects of toxins. researchgate.net
The mechanism of toxin neutralization can also be investigated. For example, studies have shown that HD5 can inhibit the enzymatic activity of toxins. mdpi.com Assays measuring the specific activity of a toxin, such as the NADase activity of the pertussis toxin S1 subunit (PTS1), can be used to quantify the inhibitory effect of HD5. mdpi.com Furthermore, techniques like flow cytometry and immunocytochemistry can be employed to determine if HD5 prevents the binding and uptake of toxins into host cells. mdpi.com For example, research has demonstrated that HD5 can significantly reduce the binding and uptake of pertussis toxin. mdpi.com
These in vitro assays are critical for understanding the multifaceted roles of HD5 in the innate immune system and for evaluating its potential as a therapeutic agent.
Structural Characterization Techniques (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of Human Defensin 5 (HD5) in solution. nih.govacs.org These structural studies provide crucial insights into the peptide's function and its interactions with other molecules.
The solution structure of the oxidized form of HD5 (HD5ox), which contains three disulfide bonds (Cys3-Cys31, Cys5-Cys20, and Cys10-Cys30), has been solved using NMR. nih.govacs.org The structure reveals a characteristic three-stranded β-sheet fold, which is stabilized by the disulfide array. nih.gov This fold is a hallmark of α-defensins. nih.gov
NMR studies have also revealed that HD5 can exist in different oligomeric states depending on the experimental conditions. nih.govacs.org For instance, at pH 4, HD5ox exists as a dimer in solution. nih.govacs.org Evidence from NMR spectra, specifically the exchange broadening of certain signals, suggests that residues Val19-Cys20-Glu21 are part of the dimer interface. nih.govacs.org The loop region, encompassing residues 7-14, also shows signs of being involved in this interface. nih.gov At a more neutral pH of 7, analytical ultracentrifugation studies, which complement NMR data, indicate that HD5ox can form tetramers. nih.govacs.org This pH-dependent oligomerization highlights the dynamic nature of HD5 in solution. nih.govacs.org
The disulfide bonds are critical for maintaining the folded structure of HD5. nih.gov NMR spectra of the reduced form of HD5 (HD5red), where the disulfide bonds are broken, show a loss of peak dispersion, which is indicative of an unfolded peptide. nih.gov This confirms the essential role of the disulfide array in conferring the specific three-dimensional structure necessary for its biological activity. nih.gov
Solid-state NMR (ssNMR) has also been used to study human defensins, providing high-resolution structural information in a microcrystalline state and in lipid membranes. avcr.cz This technique is valuable for understanding how defensins interact with and disrupt microbial cell membranes. avcr.cz
Table 1: NMR-derived structural features of Human Defensin 5 (HD5ox)
| Feature | Description | Reference |
| PDB ID | 2LXZ | nih.govacs.org |
| Method | Solution NMR | nih.govacs.org |
| pH | 4.0 | nih.govacs.org |
| Solvent | 90:10 H2O/D2O | nih.govacs.org |
| Secondary Structure | Three-stranded β-sheet | nih.gov |
| Disulfide Bonds | Cys3-Cys31, Cys5-Cys20, Cys10-Cys30 | nih.govacs.org |
| Oligomeric State (pH 4) | Dimer | nih.govacs.org |
| Dimer Interface Residues | Val19-Cys20-Glu21, residues 7-14 | nih.govacs.org |
| Oligomeric State (pH 7) | Tetramer | nih.govacs.org |
Computational Approaches and Molecular Dynamics Simulations
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of Human Defensin 5 (HD5) at an atomic level. nih.govresearchgate.net These simulations provide insights into the dynamic processes that are often difficult to capture with experimental techniques alone.
The primary focus of many computational studies on HD5 is to understand its interaction with bacterial membranes, which is central to its antimicrobial activity. nih.govresearchgate.net
Modeling Peptide-Membrane Interactions
MD simulations are used to model the initial binding and interaction of HD5 with bacterial membranes, often represented by a lipopolysaccharide (LPS) layer for Gram-negative bacteria. mdpi.comnih.gov These simulations have shown that the positively charged arginine residues on HD5 play a crucial role in the initial electrostatic attraction to the negatively charged LPS surface. researchgate.netnih.gov Specifically, arginines have been identified as key for binding to 3-deoxy-d-manno-octulosonic acid (KDO) and the phosphate (B84403) groups of the lipid A component of LPS. mdpi.comnih.gov
Simulations have revealed that certain arginine residues, such as Arg13 and Arg32, may have a more dominant role in the adsorption of HD5 onto the Gram-negative membrane. researchgate.netnih.gov The interactions between these arginine residues and the lipid A head groups are critical for anchoring the peptide to the membrane surface. researchgate.netnih.gov
Simulating Pore Formation and Membrane Permeation
MD simulations have been instrumental in elucidating the mechanisms by which HD5 disrupts bacterial membranes. nih.govresearchgate.net Steered molecular dynamics (SMD) simulations, a technique where external forces are applied to the system, have been used to simulate the permeation of a dimeric form of HD5 through a model of a Gram-negative membrane. researchgate.netnih.gov
These simulations suggest a "toroidal pore" formation mechanism. nih.govresearchgate.net In this model, as the arginine-rich HD5 interacts with the lipid A head groups, it pulls these charged moieties down into the hydrophobic core of the membrane. researchgate.netnih.gov This disruption leads to the formation of a water-filled pore. researchgate.netnih.gov
Simulations also indicate that a dimeric form of HD5 is sufficient to create a water-filled channel, but higher-order oligomerization may be necessary for the complete lysis of the bacterial membrane. nih.gov The hydrophobic core of the membrane presents the primary energy barrier that HD5 must overcome to traverse the membrane. nih.govresearchgate.net Furthermore, the presence of HD5 in the membrane can lead to a thinning of the membrane structure. nih.govresearchgate.net
Table 2: Key Findings from Molecular Dynamics Simulations of HD5
| Finding | Simulation Technique | Key Residues/Components | Reference |
| Initial Membrane Adsorption | MD Simulations | Arginine residues, LPS (KDO, Lipid A) | mdpi.comnih.govresearchgate.netnih.gov |
| Dominant Adsorption Residues | MD Simulations | Arg13, Arg32 | researchgate.netnih.gov |
| Pore Formation Mechanism | Steered MD (SMD) | Arginine residues, Lipid A head groups | researchgate.netnih.gov |
| Pore Model | Toroidal Pore | - | nih.govresearchgate.net |
| Oligomerization in Pore Formation | MD Simulations | Dimer sufficient for channel, higher order for lysis | nih.gov |
| Energy Barrier to Permeation | MD Simulations | Hydrophobic membrane core | nih.govresearchgate.net |
| Effect on Membrane Structure | MD Simulations | Membrane thinning | nih.govresearchgate.net |
Genetic Manipulation and Site-Directed Mutagenesis for Structure-Activity Relationship Studies
Genetic manipulation, particularly site-directed mutagenesis, is a cornerstone technique for elucidating the structure-activity relationships of Human Defensin 5 (HD5). nih.govresearchgate.net By systematically altering the amino acid sequence of the peptide, researchers can pinpoint specific residues or structural features that are critical for its biological functions.
A commonly used method for introducing specific mutations is the QuikChange site-directed mutagenesis protocol. nih.gov This technique utilizes PCR with primers containing the desired mutation to generate a modified plasmid. nih.gov This approach allows for the creation of a wide range of HD5 variants for functional analysis.
Studies employing site-directed mutagenesis have provided significant insights into the determinants of HD5's antibacterial activity. For example, by mutating specific arginine residues, researchers have confirmed their importance for the peptide's ability to kill bacteria. nih.govresearchgate.net The tyrosine residue at position 27 (Y27) has also been identified as being important for the antibacterial activity of HD5. nih.govresearchgate.net
The role of the disulfide bonds in HD5's function has also been extensively investigated using mutagenesis. acs.orgnih.gov By replacing pairs of cysteine residues with other amino acids like serine or alanine, researchers have been able to assess the contribution of each of the three native disulfide bonds (Cys3-Cys31, Cys5-Cys20, and Cys10-Cys30) to the peptide's structure and activity. acs.orgnih.gov These studies have shown that while many of the mutant peptides with a single deleted disulfide bond retain activity against Gram-negative bacteria like E. coli, the intact wild-type disulfide array is essential for potent activity against Gram-positive bacteria such as Staphylococcus aureus. acs.org This suggests that the mechanism of action of HD5 differs between these two classes of bacteria and that the native structure is crucial for its activity against S. aureus. acs.org
The combination of recombinant expression systems and site-directed mutagenesis provides a powerful platform for systematically dissecting the molecular basis of HD5's functions. nih.govresearchgate.net
Table 3: Examples of HD5 Mutants and their Impact on Activity
| Mutant | Mutation Type | Key Finding | Reference |
| Arginine mutants | Site-directed mutagenesis | Several arginine residues are important for antibacterial activity. | nih.govresearchgate.net |
| Y27 mutant | Site-directed mutagenesis | Y27 is important for antibacterial activity. | nih.govresearchgate.net |
| Single disulfide bond deletion mutants | Site-directed mutagenesis (Cys to Ser/Ala) | Retain activity against Gram-negative bacteria but have attenuated activity against Gram-positive S. aureus. | acs.org |
| HD5[Serhexa] | Site-directed mutagenesis (all Cys to Ser) | Used to assess the overall importance of the disulfide array. | acs.org |
Transcriptomic and Proteomic Analyses for Expression and Interaction Profiling
Advanced research into Human Defensin 5 (HD5) increasingly relies on high-throughput transcriptomic and proteomic methodologies. These powerful techniques allow for a global assessment of gene expression, protein abundance, post-translational modifications, and molecular interactions, providing unprecedented insight into the biological roles of HD5 in health and disease.
Transcriptomic Profiling of the DEFA5 Gene
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is crucial for understanding the regulation of the DEFA5 gene, which encodes HD5. Techniques such as DNA microarrays and RNA sequencing (RNA-seq) have been instrumental in profiling DEFA5 expression across various physiological and pathological states. numberanalytics.comnih.govwikipedia.org
Researchers have used whole-transcriptome microarray analysis to compare gene expression in different types of inflammatory bowel disease (IBD). nih.gov These studies revealed that DEFA5 is one of the most significantly upregulated genes in Crohn's colitis when compared to ulcerative colitis, with expression levels increased by as much as 31-fold. nih.gov This aberrant expression makes HD5 a potential biomarker for differentiating between these conditions. nih.govnih.gov
Further transcriptomic analyses of intestinal biopsies have linked DEFA5 mRNA expression to other factors, such as body mass index (BMI) and the presence of enteropathy. researchgate.net In pediatric Crohn's disease, a correlation has been observed between the mRNA levels of DEFA5 and TCF4, a key transcription factor in the Wnt signaling pathway, suggesting a co-regulatory relationship. researchgate.netfrontiersin.org Moreover, studies have indicated that epigenetic modifications, such as a higher methylation status of the DEFA5 gene, may contribute to gene silencing in Crohn's disease, irrespective of active inflammation. frontiersin.org Single-cell transcriptomics have further dissected the heterogeneity of Paneth cells, the primary producers of HD5, revealing distinct cell populations with varying expression profiles of HD5 and other antimicrobial proteins like REG3G and MMP7 in diseases such as IBD, celiac disease, and graft-versus-host disease. embopress.org
Table 1: Key Transcriptomic Findings in Human Defensin 5 Research
| Methodology | Condition/Model | Key Finding | Reference |
|---|---|---|---|
| Whole-Transcriptome Microarray | Crohn's Colitis vs. Ulcerative Colitis | Significant upregulation of DEFA5 mRNA (up to 31-fold) in Crohn's colitis. | nih.govnih.gov |
| RNA-seq | Crohn's Disease (CD) | Higher methylation status of the DEFA5 gene in CD, potentially silencing expression. | frontiersin.org |
| Quantitative RT-PCR | Pediatric Crohn's Disease | Correlation found between mRNA levels of DEFA5 and the transcription factor Tcf-4. | researchgate.net |
| Single-Cell Transcriptomics | IBD, Celiac Disease, GvHD | Identified heterogeneous Paneth cell populations with different co-expression profiles of HD5, REG3G, and MMP7. | embopress.org |
| Transcriptomic Analysis | Intestinal Biopsies | HD5 mRNA expression levels were found to be related to body mass index (BMI) and the severity of enteropathy. | researchgate.net |
Proteomic Profiling of HD5 Expression and Interactions
Proteomics provides a direct measure of the functional molecules of the cell, offering critical information on protein abundance, modifications, and interactions. Mass spectrometry (MS)-based techniques are the cornerstone of HD5 proteomics.
High-throughput proteomic analysis of ostomy effluents using matrix-assisted laser desorption/ionization (MALDI) has been employed to identify biomarkers for intestinal transplant rejection. nih.gov This research identified increased levels of HD5 protein in patients experiencing rejection, suggesting a role for the innate immune system in this process. nih.gov Spatial proteomics, which combines laser capture microdissection (LCM) with liquid chromatography-mass spectrometry (LC-MS/MS), has enabled the specific analysis of proteins in the intestinal crypts versus the villi. researchgate.netacs.org In a mouse model of alcohol consumption, this approach revealed that alcohol intake leads to a significant reduction in α-defensins, including the murine ortholog of HD5, specifically within the intestinal crypts. researchgate.netacs.org
Proteomic databases like UniProt provide extensive details on HD5, including its post-translational processing. uniprot.org HD5 is stored as a propeptide in the secretory granules of Paneth cells and is proteolytically cleaved into its active form by trypsin after secretion. uniprot.orgmdpi.comnih.gov
Advanced proteomic methods are also used to map the molecular interactions of HD5. A combination of cryo-electron microscopy (cryoEM) with MS crosslinking and differential lysine (B10760008) modification has been used to study how HD5 interacts with viruses. paijournal.com This approach revealed that HD5 binds to the L1 and L2 capsid proteins of Human Papillomavirus 16 (HPV16), stabilizing the capsid and preventing the virus from uncoating during cell entry. paijournal.com Other techniques, such as surface plasmon resonance, have shown that HD5 exhibits concentration-dependent self-association and binds multivalently to glycosylated proteins. aai.org Enzyme-linked immunosorbent assays (ELISAs) have also confirmed the direct binding of HD5 to the capsid of JC polyomavirus. asm.org
Table 2: Proteomic and Interaction Profiling of Human Defensin 5
| Methodology | Biological Context | Key Finding | Reference |
|---|---|---|---|
| MALDI Mass Spectrometry | Intestinal Transplant Rejection | Increased levels of HD5 protein detected in ostomy effluents during rejection episodes. | nih.gov |
| Laser Capture Microdissection (LCM) with LC-MS/MS | Mouse Model of Alcohol Consumption | Reduced levels of α-defensins in the intestinal crypts following alcohol exposure. | researchgate.netacs.org |
| MS Crosslinking & Differential Lysine Modification | Interaction with Human Papillomavirus 16 | HD5 binds to viral capsid proteins L1 and L2, stabilizing the virion. | paijournal.com |
| Surface Plasmon Resonance | Interaction with Glycoproteins | HD5 undergoes self-association and binds multivalently to protein-bound carbohydrates. | aai.org |
| ELISA | Interaction with JC Polyomavirus | Demonstrated direct binding of HD5 to the viral capsid. | asm.org |
| Molecular Dynamics Simulations | Interaction with Bacterial Membranes | Arginine residues on HD5 are key for electrostatic interactions with bacterial lipopolysaccharide (LPS). | plos.org |
Q & A
Q. How can discrepancies in this compound’s immunomodulatory effects across in vivo models be addressed?
- Methodological Answer : Standardize animal models (e.g., C57BL/6 vs. BALB/c mice) and infection protocols. Report detailed methodologies (e.g., this compound administration routes, dosages) using ARRIVE guidelines. Perform power analyses to ensure adequate sample sizes and mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
